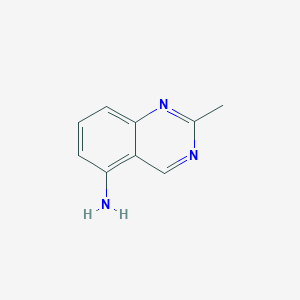
2-Methylquinazolin-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylquinazolin-5-amine is a useful research compound. Its molecular formula is C9H9N3 and its molecular weight is 159.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Chemistry
Anticancer Properties
2-Methylquinazolin-5-amine and its derivatives have been extensively studied for their anticancer properties. Research indicates that certain quinazoline derivatives exhibit potent cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. For instance, compounds derived from this compound have shown IC50 values as low as 7.09 µM/L against HepG2 cells, indicating strong potential as anticancer agents .
Mechanism of Action
The anticancer activity of this compound is attributed to its ability to inhibit key enzymes involved in cancer cell proliferation and survival. Studies utilizing molecular docking techniques have demonstrated that this compound interacts with targets such as thymidylate synthase and dihydrofolate reductase, crucial for DNA synthesis and repair .
Antimicrobial Activity
Antibacterial and Antifungal Effects
Recent studies have highlighted the antimicrobial potential of this compound derivatives. For example, certain synthesized compounds have exhibited significant antibacterial activity against strains like Staphylococcus aureus and antifungal activity against Candida albicans, with minimum inhibitory concentration (MIC) values reported as low as 1.95 µg/mL .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the antimicrobial efficacy of quinazoline derivatives. Variations in substituents on the quinazoline ring can significantly impact their biological activity, making SAR studies essential for developing more effective antimicrobial agents .
Anti-inflammatory Applications
Quinazoline derivatives, including this compound, have also been investigated for their anti-inflammatory properties. These compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in inflammation pathways. This inhibition can lead to reduced inflammatory responses in various conditions, suggesting potential therapeutic applications in treating inflammatory diseases .
Central Nervous System Activity
Research indicates that some quinazoline derivatives may possess central nervous system (CNS) activity, potentially offering therapeutic benefits for neurological disorders. The mechanisms behind these effects are still being explored, but initial findings suggest that these compounds may modulate neurotransmitter systems or exhibit neuroprotective properties .
Case Studies and Research Findings
Several case studies illustrate the diverse applications of this compound:
属性
CAS 编号 |
825654-44-2 |
|---|---|
分子式 |
C9H9N3 |
分子量 |
159.19 g/mol |
IUPAC 名称 |
2-methylquinazolin-5-amine |
InChI |
InChI=1S/C9H9N3/c1-6-11-5-7-8(10)3-2-4-9(7)12-6/h2-5H,10H2,1H3 |
InChI 键 |
DHLZALAGILMMKC-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC(=C2C=N1)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















